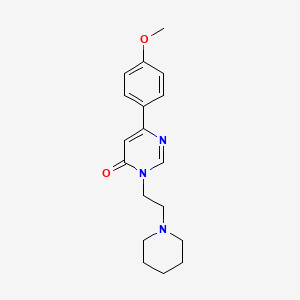

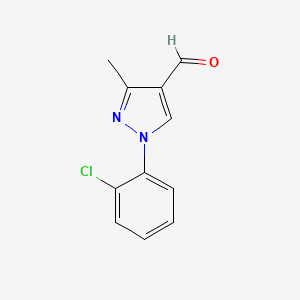

N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

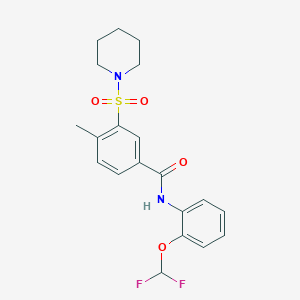

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide and related compounds has been a subject of interest due to their potential pharmacological properties. In Abstract 1369, the synthesis of related compounds with a tetrahydropyridine (THP) ring and benzene sulfonamide moieties was described. The process involved the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and triethylamine, followed by hydrolysis, amination, and reduction steps to yield the target compounds. These compounds were then tested for cytotoxic effects on various cancer cell lines, with one showing potent cytotoxicity .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in Abstract 1369 includes a THP ring, which is a reduced pyridine ring system, and a benzene sulfonamide moiety. The presence of a 1H-pyrrol-1-yl group is also significant, as it contributes to the compound's pharmacological activity. The substituents on the THP ring were varied to study the effects of different electronic, steric, and lipophilic properties on the compound's activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and include the formation of an O-mesitylene sulfonyl hydroxylamine intermediate, the production of an N-amino salt, and the subsequent reaction with substituted benzoyl chloride or benzenesulfonyl chloride to form stable imino ylides. These ylides are then reduced to furnish the final sulfonamide compounds. The stereospecific synthesis of related pyrrolidines via N,O-acetals formed by hydroamination cyclization-hydroalkoxylation is also noteworthy, as described in the synthesis of cis-2,5-disubstituted pyrrolidines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide are not detailed in the provided papers, the general properties of sulfonamides and pyrrolidine derivatives can be inferred. Sulfonamides typically exhibit good solubility in polar solvents and have the potential for hydrogen bonding due to the presence of the sulfonamide group. Pyrrolidine derivatives are known for their varied biological activities and can exist in different stereoisomeric forms, which can significantly affect their pharmacological properties .

科学研究应用

合成和化学反应

N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)吡啶-3-磺酰胺可作为各种杂环化合物的合成中的前体或中间体。例如,涉及磺酰胺的反应已导致具有潜在生物活性的新化学结构的开发。磺酰胺参与与吲哚、N-甲基吡咯的硫代化等反应,导致形成具有高区域选择性的结构多样的硫醚 (Wang 等人,2017)。此外,磺酰胺已用于带有氟化一碳单元的脯氨酸的不同化学合成中,证明了磺酰胺在促进复杂分子结构方面的多功能性 (Nadano 等人,2006)。

抗菌活性

源自 N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)吡啶-3-磺酰胺的磺酰胺已被评估其抗菌特性。研究表明,这些化合物对一系列细菌和真菌表现出显着的活性,表明它们作为抗菌剂的潜在用途。例如,对含有磺酰胺基团的新型杂环化合物的研究强调了它们作为抗菌剂的功效,一些化合物显示出高活性水平 (Azab 等人,2013)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, indole derivatives have been found to exhibit diverse biological activities, affecting multiple pathways .

Result of Action

Based on the biological activities of structurally similar compounds, it can be inferred that the compound might exert its effects at the molecular level by modulating the activity of its target proteins, and at the cellular level by influencing cell signaling pathways .

未来方向

属性

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-16-9-3-5-12(16)13(17)6-8-15-20(18,19)11-4-2-7-14-10-11/h2-5,7,9-10,13,15,17H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKANZMITPTLCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)

![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)